molecular formula C10H10N2O6 B14248791 2-Hydroxy-3,5-dinitro-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one CAS No. 285992-17-8

2-Hydroxy-3,5-dinitro-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one

Cat. No.: B14248791
CAS No.: 285992-17-8
M. Wt: 254.20 g/mol
InChI Key: WISLDPKAQATOCV-UHFFFAOYSA-N
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Description

2-Hydroxy-3,5-dinitro-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one is a chemical compound with a unique structure characterized by a cycloheptatriene ring substituted with hydroxy, nitro, and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3,5-dinitro-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one typically involves the nitration of 2-Hydroxy-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 3 and 5 positions.

Industrial Production Methods

Industrial production of this compound may involve a multi-step process that includes the initial synthesis of the cycloheptatriene precursor, followed by nitration and purification steps. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3,5-dinitro-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Keto-3,5-dinitro-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one.

    Reduction: Formation of 2-Hydroxy-3,5-diamino-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-3,5-dinitro-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3,5-dinitro-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one involves its interaction with biological molecules through its nitro and hydroxy groups. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The hydroxy group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one: Lacks the nitro groups, making it less reactive in certain chemical reactions.

    2-Hydroxy-3,5-diamino-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one: Contains amino groups instead of nitro groups, leading to different chemical and biological properties.

    2-Hydroxy-4-(propan-2-yl)cyclohepta-2,4,6-trien-1-one: Substituted at a different position, affecting its reactivity and applications.

Uniqueness

2-Hydroxy-3,5-dinitro-6-(propan-2-yl)cyclohepta-2,4,6-trien-1-one is unique due to the presence of both hydroxy and nitro groups on the cycloheptatriene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

CAS No.

285992-17-8

Molecular Formula

C10H10N2O6

Molecular Weight

254.20 g/mol

IUPAC Name

2-hydroxy-3,5-dinitro-6-propan-2-ylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C10H10N2O6/c1-5(2)6-3-9(13)10(14)8(12(17)18)4-7(6)11(15)16/h3-5H,1-2H3,(H,13,14)

InChI Key

WISLDPKAQATOCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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